molecular formula C16H18N2O3 B11170580 N-(furan-2-ylmethyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(furan-2-ylmethyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11170580
M. Wt: 286.33 g/mol
InChI Key: FBWUHUZAMKODCB-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound characterized by the presence of a furan ring, a benzamide group, and an isobutylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable reducing agent to form furan-2-ylmethanol.

    Amidation Reaction: The furan-2-ylmethanol is then reacted with 3-(2-methylpropanamido)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also contains a furan ring and is investigated for its anticancer properties.

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar in structure but with a benzodioxole ring instead of a furan ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C16H18N2O3/c1-11(2)15(19)18-13-6-3-5-12(9-13)16(20)17-10-14-7-4-8-21-14/h3-9,11H,10H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

FBWUHUZAMKODCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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